molecular formula C12H10OS B3035871 2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one CAS No. 338757-66-7

2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one

Cat. No. B3035871
CAS RN: 338757-66-7
M. Wt: 202.27 g/mol
InChI Key: DJHAYTRLWMVMBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting heterocycles . The bromination of imide 1a with Br2 at room temperature led to the formation of monobromide 2a in 64% yield .


Molecular Structure Analysis

Analysis of molecular orbital calculations revealed that the highest occupied molecular orbitals of 1–3 were distributed on the TP-BT moieties, and the lowest unoccupied molecular orbitals were located on the introduced aryl substituents, leading to donor–acceptor (D–A) type molecular structures .


Chemical Reactions Analysis

In the literature, there are examples of halogenation of 3,6-dihydro-2H-thiopyran, leading to the addition of halogen to the double bond . Bromination of 3,4-dihydro-2H-pyrans can proceed both with the addition to the multiple bond and with the retention of the double bond in the structure of the resulting product .


Physical And Chemical Properties Analysis

X-ray analysis of the two pyridyl-substituted compounds revealed that 2-pyridyl-containing compound 2 formed a crystal structure with D–A segregated-type stacking through the formation of a hydrogen bond between the pyridyl nitrogen atom and the thiopyranyl hydrogen atom .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one, focusing on six unique fields:

Organic Light-Emitting Diodes (OLEDs)

2,3-Dihydroindeno[2,1-b]thiopyran-4(9H)-one has shown promise in the development of OLEDs, particularly in green and sky-blue phosphorescent OLEDs (PhOLEDs). The incorporation of sulfur atoms within the molecular structure allows for tuning the HOMO and LUMO energy levels, which is crucial for optimizing the efficiency and stability of OLED devices . This compound has been used as a host material in PhOLEDs, achieving high external quantum efficiencies (EQE) and demonstrating its potential in organic electronics .

Photovoltaic Cells

The unique electronic properties of 2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one make it a valuable component in the design of photovoltaic cells. Its ability to absorb light and convert it into electrical energy can be harnessed to improve the efficiency of solar cells. Research has focused on integrating this compound into the active layers of organic photovoltaic cells to enhance their performance and stability .

Organic Semiconductors

As an organic semiconductor, 2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one is used in various electronic applications, including field-effect transistors (OFETs). Its high charge carrier mobility and stability under ambient conditions make it a suitable candidate for flexible and wearable electronics. Studies have explored its use in OFETs to achieve high-performance devices with potential applications in sensors and displays .

Mechanism of Action

The probable mechanism of the reaction of 3,4-dihydro-2H-thiopyrans with Br2 involves the formation of a π-complex, which can rearrange into relatively stable .

Future Directions

The study of thiopyrans and dihydrothiopyrans is a growing field due to their biological activity . Future research could focus on the synthesis of different derivatives and their potential applications.

properties

IUPAC Name

3,9-dihydro-2H-indeno[2,1-b]thiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c13-10-5-6-14-11-7-8-3-1-2-4-9(8)12(10)11/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHAYTRLWMVMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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